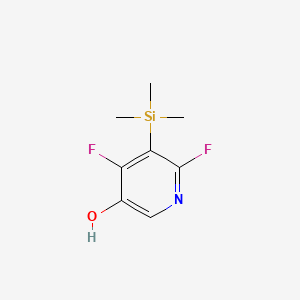
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which results in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine. This intermediate can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using fluorinating agents and catalysts. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction . The reaction conditions typically involve the use of palladium catalysts and mild reaction temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can result in the formation of various biaryl compounds .
Scientific Research Applications
4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL involves its interaction with molecular targets through the unique properties conferred by the fluorine atoms. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-Difluoro-5-(trimethylsilyl)pyridin-3-OL include other fluorinated pyridines, such as trifluoromethylpyridine derivatives. These compounds share similar structural motifs and chemical properties .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11F2NOSi |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
4,6-difluoro-5-trimethylsilylpyridin-3-ol |
InChI |
InChI=1S/C8H11F2NOSi/c1-13(2,3)7-6(9)5(12)4-11-8(7)10/h4,12H,1-3H3 |
InChI Key |
AFHFSSLVBAUFBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CN=C1F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















